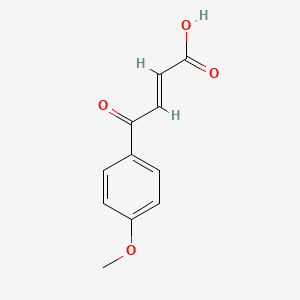

4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid

CAS No.: 5711-41-1

Cat. No.: VC3729113

Molecular Formula: C11H10O4

Molecular Weight: 206.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5711-41-1 |

|---|---|

| Molecular Formula | C11H10O4 |

| Molecular Weight | 206.19 g/mol |

| IUPAC Name | (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid |

| Standard InChI | InChI=1S/C11H10O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+ |

| Standard InChI Key | WORYXBDHTBWLLL-VOTSOKGWSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)C(=O)/C=C/C(=O)O |

| SMILES | COC1=CC=C(C=C1)C(=O)C=CC(=O)O |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C=CC(=O)O |

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

The compound is systematically named (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid, reflecting its trans-configuration at the α,β-unsaturated bond . Alternative designations include:

The IUPAC name emphasizes the conjugated enone system (C=O and C=C bonds) and the para-methoxy substitution on the phenyl ring.

Molecular Geometry and Spectroscopic Data

The planar structure arises from conjugation between the carbonyl groups and the vinyl moiety, as evidenced by:

-

UV-Vis Spectroscopy: Absorption maxima at 245 nm (π→π* transition) and 310 nm (n→π* transition) .

-

IR Spectroscopy: Stretching vibrations at 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (conjugated C=O), and 1605 cm⁻¹ (C=C) .

-

NMR Data:

The trans-configuration is confirmed by a coupling constant for the vinylic protons .

Synthesis and Reaction Pathways

Two-Step Synthesis Protocol

The compound is synthesized via a sequential condensation and acid-catalyzed cyclization :

Step 1:

-

Reagents: 4-Methoxyacetophenone, maleic anhydride, anhydrous Na₂CO₃.

-

Conditions: Acetonitrile, 140°C, 10 h (sealed tube).

-

Mechanism: Base-mediated Knoevenagel condensation forms the α,β-unsaturated intermediate .

Step 2:

-

Reagents: Aqueous HCl.

-

Conditions: 120°C, 5 h (sealed tube).

-

Mechanism: Acid hydrolysis of the intermediate ester to the carboxylic acid .

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Temperature | 140°C | 120°C |

| Time | 10 h | 5 h |

| Yield | Not reported | Not reported |

| Key Reagent | Na₂CO₃ | HCl |

Table 1. Reaction conditions for the synthesis of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid .

Alternative Synthetic Routes

-

Michael Addition: Reacting 4-methoxybenzoyl chloride with acrylic acid derivatives in the presence of Lewis acids (e.g., ZnCl₂) .

-

Friedel-Crafts Acylation: Employing diethyl sulfate as a catalyst to form β-aroylacrylic esters, followed by saponification .

Physicochemical Properties

Thermodynamic and Solubility Data

Table 2. Experimental and predicted physicochemical properties .

The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol .

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C without sublimation .

-

Photoreactivity: The α,β-unsaturated system undergoes [2+2] cycloaddition under UV light, forming dimeric products .

-

Nucleophilic Attack: Reacts with amines and thiols at the β-position via Michael addition, enabling heterocycle synthesis .

Applications in Organic Synthesis

Precursor to Heterocyclic Compounds

-

Pyridazinones: Reaction with hydrazines yields 6-(4-methoxyphenyl)pyridazin-3(2H)-ones, which exhibit antimicrobial activity .

-

Thiazoles: Condensation with thiourea derivatives forms 2-aminothiazoles, potential kinase inhibitors .

-

Coumarin Derivatives: Cyclocondensation with resorcinol under Pechmann conditions produces 7-hydroxy-4-(4-methoxyphenyl)coumarin .

Pharmaceutical Intermediates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume